molecular formula C11H13NO2 B15305631 3-(1,3-Dihydro-isoindol-2-yl)-propionic acid

3-(1,3-Dihydro-isoindol-2-yl)-propionic acid

Katalognummer: B15305631
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: MEYQHTNBBHRFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isoindolin-2-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of 3-(Isoindolin-2-yl)propanoic acid consists of an isoindoline ring attached to a propanoic acid moiety, making it a unique and versatile compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoindolin-2-yl)propanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline nucleus . This reaction is often carried out under mild conditions, with the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 3-(Isoindolin-2-yl)propanoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Isoindolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 3-(Isoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(Isoindolin-2-yl)propanoic acid stands out due to its unique combination of an isoindoline ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

3-(1,3-dihydroisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12/h1-4H,5-8H2,(H,13,14)

InChI-Schlüssel

MEYQHTNBBHRFSP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2CN1CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.